molecular formula C8H7FN2O B8457640 7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one CAS No. 1159266-52-0

7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one

Cat. No.: B8457640
CAS No.: 1159266-52-0
M. Wt: 166.15 g/mol
InChI Key: HAYYNKSQIGKMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

1159266-52-0

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H7FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h3-4H,1-2H2,(H,11,12)

InChI Key

HAYYNKSQIGKMGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1N=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 9.1 g of butyl (2E)-3-(3-amino-5-fluoropyridin-2-yl)acrylate and 0.9 g of 10% palladium carbon in 30 mL of methanol, 4 mL of formic acid was added, and 15 mL of triethylamine was added dropwise thereto under ice cooling. The reaction mixture was stirred at 60° C. for 2 hours. The reaction mixture was cooled to room temperature, insoluble matter was filtered out, and the filter residue was washed using 30 mL of toluene. The filtrate and the wash liquid were combined and the solvent was evaporated under reduced pressure. To the obtained residue, 30 mL of toluene was added, the mixture was stirred at 100° C. for 2 hours and 30 minutes. To the reaction mixture, 30 mL of water was added dropwise at 45° C. and the mixture was cooled to 5° C. The solid product was obtained by filtration and washed in the order of water and toluene to give 5.7 g of 7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one as a white solid.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 25.0 g of 2-chloro-5-fluoropyridin-3-amine, 3.8 g of bis(tricyclohexyl phosphine)palladium (II) chloride and 1.5 g of 2-(di-tert-butylphosphino)biphenyl in 75 mL of butyl acrylate, 44.1 g of diisopropylethylamine was added, 15.7 g of formic acid was added dropwise thereto at room temperature, and the mixture was refluxed for 3 hours. To the reaction mixture, 32.1 g of diisopropylethylamine and 11.5 g of formic acid were added at 100° C., and the mixture was refluxed for 5 hours. The reaction mixture was cooled to 80° C., 50 mL of toluene and 75 mL of water were added thereto and the resultant mixture was cooled to room temperature. The solid product was obtained by filtration, and washed using in the order of toluene and water to give 18.0 g of 7-fluoro-3,4-dihydro-1,5-naphthyridin-2(1H)-one as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(tricyclohexyl phosphine)palladium (II) chloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
32.1 g
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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